REACTION_CXSMILES
|
[OH:1][C:2]1[CH:14]=[CH:13][C:5]([CH:6]([OH:12])[C:7]([O:9][CH2:10][CH3:11])=[O:8])=[CH:4][CH:3]=1.[Br:15][CH2:16][CH2:17][CH2:18]Br.C(=O)([O-])[O-].[Cs+].[Cs+]>CN(C=O)C>[Br:15][CH2:16][CH2:17][CH2:18][O:1][C:2]1[CH:3]=[CH:4][C:5]([CH:6]([OH:12])[C:7]([O:9][CH2:10][CH3:11])=[O:8])=[CH:13][CH:14]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
19.6 g
|
Type
|
reactant
|
Smiles
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OC1=CC=C(C(C(=O)OCC)O)C=C1
|
Name
|
|
Quantity
|
60.75 g
|
Type
|
reactant
|
Smiles
|
BrCCCBr
|
Name
|
cesium carbonate
|
Quantity
|
35.75 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was partitioned between ethyl acetate and 1.0 N HCl
|
Type
|
WASH
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Details
|
The organic layer was washed twice with water, once with brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
The organic layer was then filtered
|
Type
|
CUSTOM
|
Details
|
the solvent remove in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting oil was chromatographed on silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
BrCCCOC1=CC=C(C(C(=O)OCC)O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |